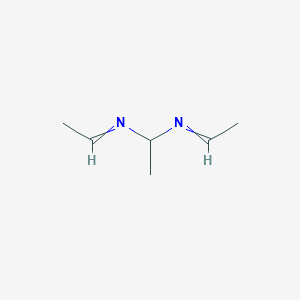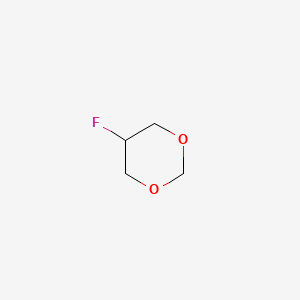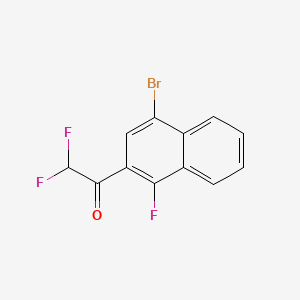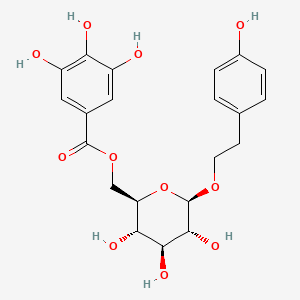
6'-O-Galloylsalidroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-O-Galloylsalidroside is a phenolic glycoside compound isolated from various plant species, including Acer tegmentosum. This compound has garnered significant attention due to its potential pharmacological benefits, particularly in ameliorating physiological conditions caused by alcohol abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-O-Galloylsalidroside can be synthesized through the esterification of salidroside with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of 6’-O-Galloylsalidroside often involves extraction from natural sources such as Acer tegmentosum. The plant material is subjected to methanol extraction, followed by purification using chromatographic methods to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6’-O-Galloylsalidroside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidative and anti-inflammatory properties.
Medicine: Studied for its potential to ameliorate alcoholic steatosis and liver injury.
Industry: Potential use in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 6’-O-Galloylsalidroside involves several molecular targets and pathways:
Comparison with Similar Compounds
6’-O-Galloylsalidroside is unique compared to other phenolic glycosides due to its specific combination of gallic acid and salidroside. Similar compounds include:
Salidroside: A glycoside of tyrosol, known for its adaptogenic properties.
Methyl Gallate: A simple ester of gallic acid, known for its antioxidative properties.
Quercetin: A flavonoid with strong antioxidative and anti-inflammatory properties.
Properties
Molecular Formula |
C21H24O11 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C21H24O11/c22-12-3-1-10(2-4-12)5-6-30-21-19(28)18(27)17(26)15(32-21)9-31-20(29)11-7-13(23)16(25)14(24)8-11/h1-4,7-8,15,17-19,21-28H,5-6,9H2/t15-,17-,18+,19-,21-/m1/s1 |
InChI Key |
BHUHTEAJYSUNLI-PEVLUNPASA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


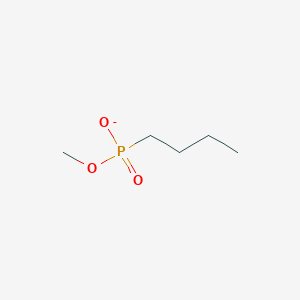
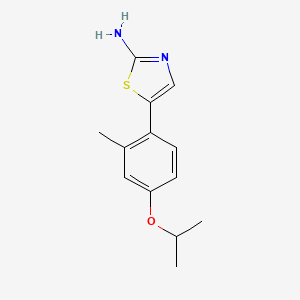
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
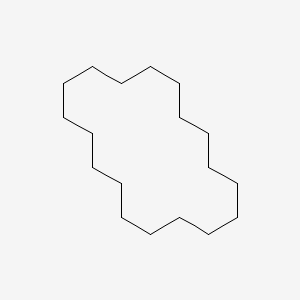
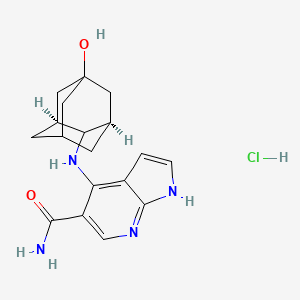
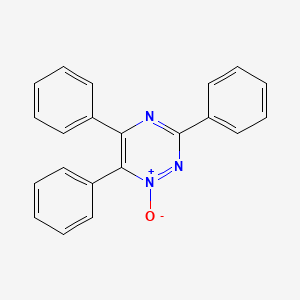
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
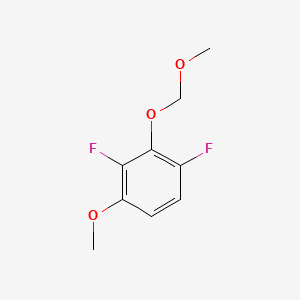
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
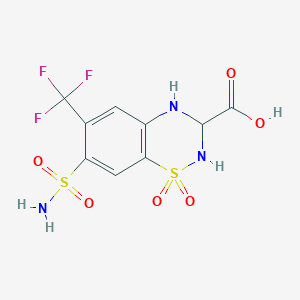
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
